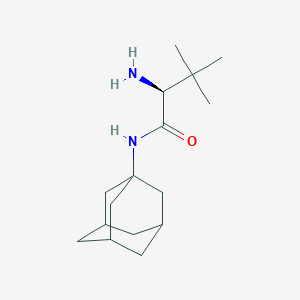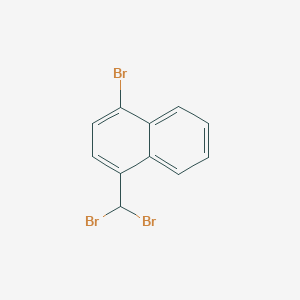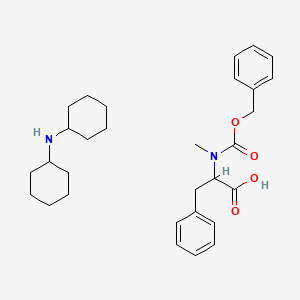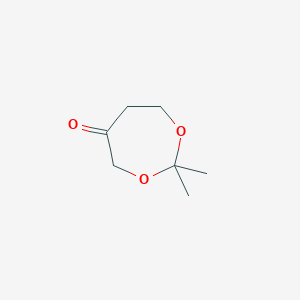
2,2-Dimethyl-1,3-dioxepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dioxepan-5-one is an organic compound with a unique seven-membered ring structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxepan-5-one can be synthesized through various methods. One common approach involves the ring-opening polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) for purification and analysis. The compound can be prepared in large quantities using ring-opening polymerization techniques, which are scalable and efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dioxepan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by organocatalysts or metal-based catalysts.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include proline, α-silyloxy aldehydes, and DMSO. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound include various polymers and copolymers, which have applications in drug delivery systems and tissue engineering .
Scientific Research Applications
2,2-Dimethyl-1,3-dioxepan-5-one has a wide range of scientific research applications. In chemistry, it is used to create thermoresponsive and degradable hydrogels, which are promising materials for drug delivery carriers and cell culture scaffolds . In biology and medicine, these hydrogels can encapsulate proteins and genes, protecting them from denaturation and enzymatic digestion .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxepan-5-one involves ring-opening polymerization, where the compound acts as a monomer that undergoes polymerization to form long-chain polymers. The molecular targets and pathways involved in this process include the activation of the monomer by organocatalysts, which facilitate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2-Dimethyl-1,3-dioxepan-5-one include 1,5-dioxepan-2-one and 2-methylene-1,3-dioxepane . These compounds also have ring structures with oxygen atoms and are used in polymer chemistry.
Uniqueness: What sets this compound apart from similar compounds is its unique seven-membered ring structure, which provides distinct properties such as enhanced stability and reactivity. This makes it particularly suitable for creating thermoresponsive and degradable polymers .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dioxepan-5-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)9-4-3-6(8)5-10-7/h3-5H2,1-2H3 |
InChI Key |
CMBZJDYCDJAHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCC(=O)CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



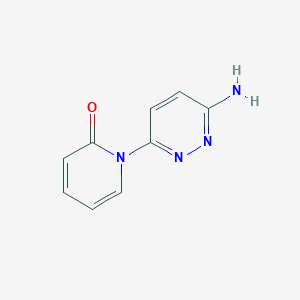
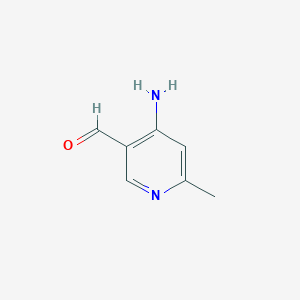
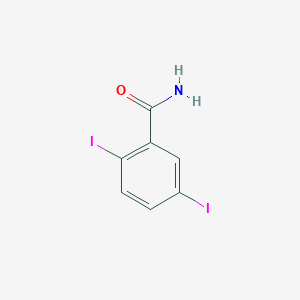
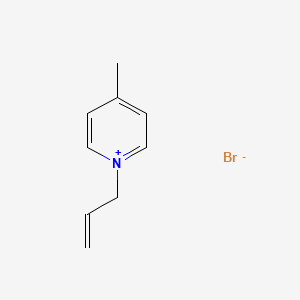
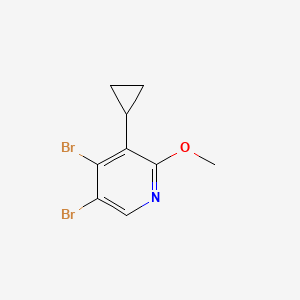
![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
